molecular formula C11H14O2 B8747604 [4-(1-Hydroxy-1-methylethyl)phenyl]acetaldehyde

[4-(1-Hydroxy-1-methylethyl)phenyl]acetaldehyde

Cat. No. B8747604
M. Wt: 178.23 g/mol
InChI Key: VWKWWTPHUQXXJL-UHFFFAOYSA-N
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Description

[4-(1-Hydroxy-1-methylethyl)phenyl]acetaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(1-Hydroxy-1-methylethyl)phenyl]acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1-Hydroxy-1-methylethyl)phenyl]acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[4-(1-Hydroxy-1-methylethyl)phenyl]acetaldehyde

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-[4-(2-hydroxypropan-2-yl)phenyl]acetaldehyde

InChI

InChI=1S/C11H14O2/c1-11(2,13)10-5-3-9(4-6-10)7-8-12/h3-6,8,13H,7H2,1-2H3

InChI Key

VWKWWTPHUQXXJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CC=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A biphasic mixture of 3-[4-(1-hydroxy-1-methylethyl)phenyl]propane-1,2-diol (5.44 g, 25.9 mmol) in water (85 mL) and diethyl ether (170 mL) was charged with sodium periodate (11.07 g, 51.7 mmol) and stirred vigorously for two hours. The reaction mixture was then partitioned between diethyl ether (50 mL) and saturated aqueous sodium thiosulfate (50 mL), and the layers were separated. The aqueous layer was extracted with diethyl ether (2×100 mL), and the combined organic layers were washed with brine (25 mL), dried over sodium sulfate, filtered, and concentrated. To remove water left over, the concentrated material was dissolved in dichloromethane (70 mL), washed with brine (20 mL), dried over sodium sulfate, filtered, and concentrated to yield the title compound.
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
11.07 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A biphasic mixture of 3-[4-(1-hydroxy-1-methylethyl)phenyl]propane-1,2-dial (5.44 g, 25.9 mmol) in water (85 mL) and diethyl ether (170 mL) was charged with sodium periodate (11.07 g, 51.7 mmol) and stirred vigorously for two hours. The reaction mixture was then partitioned between diethyl ether (50 mL) and saturated aqueous sodium thiosulfate (50 mL), and the layers were separated. The aqueous layer was extracted with diethyl ether (2×100 mL), and the combined organic layers were washed with brine (25 mL), dried over sodium sulfate, filtered, and concentrated. To remove water left over, the concentrated material was dissolved in dichloromethane (70 mL), washed with brine (20 mL), dried over sodium sulfate, filtered, and concentrated to yield the title compound.
Name
3-[4-(1-hydroxy-1-methylethyl)phenyl]propane-1,2-dial
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
11.07 g
Type
reactant
Reaction Step Two

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